

Application Notes and Protocols: 4-Bromo-N-methylbenzamide in Medicinal Chemistry

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Compound of Interest

Compound Name: 4-Bromo-n-methylbenzamide

Cat. No.: B1585493

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Introduction

4-Bromo-N-methylbenzamide (C_8H_8BrNO) is a versatile chemical building block widely utilized in medicinal chemistry and drug discovery.[1] Its structure, featuring a brominated aromatic ring and an N-methylated amide, offers two key reactive sites for synthetic elaboration. The bromine atom serves as a crucial handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular scaffolds.[2] The benzamide moiety is a well-established pharmacophore found in numerous enzyme inhibitors, where it often engages in critical hydrogen bonding interactions within the active site of target proteins.[3] These attributes make **4-Bromo-N-methylbenzamide** a valuable starting material for developing novel therapeutic agents targeting a range of diseases, particularly in oncology.

This document provides detailed application notes on its use in the synthesis of Poly(ADP-ribose) Polymerase (PARP) inhibitors and Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors, complete with quantitative data, experimental protocols, and workflow visualizations.

Application 1: Scaffold for PARP Inhibitors

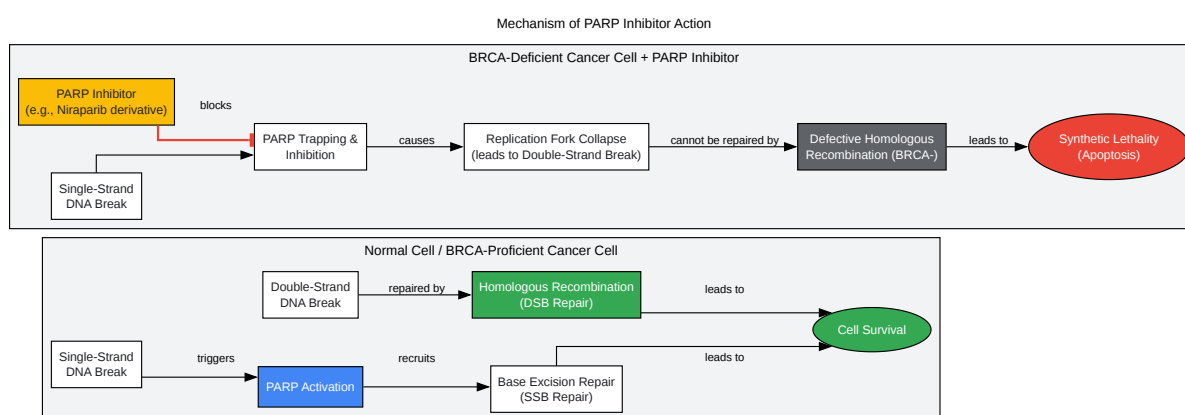
The benzamide core is a characteristic feature of many Poly(ADP-ribose) Polymerase (PARP) inhibitors, a class of drugs that has revolutionized the treatment of cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[3][4] PARP enzymes play a critical role in repairing single-strand DNA breaks.[4] By inhibiting PARP, single-strand breaks accumulate, leading to the formation of double-strand breaks during DNA replication. In cancer cells with defective homologous recombination repair (e.g., BRCA-mutated), these double-

strand breaks cannot be repaired, resulting in cell death through a mechanism known as synthetic lethality.[4][5]

4-Bromo-N-methylbenzamide serves as a foundational scaffold for building potent PARP inhibitors like Niraparib.[6][7] The N-methylbenzamide portion mimics the nicotinamide moiety of the NAD⁺ cofactor, binding to the catalytic domain of PARP, while the bromo-position allows for the introduction of larger, diverse chemical groups via cross-coupling to achieve high affinity and selectivity.

Signaling Pathway: PARP Inhibition and Synthetic Lethality

The diagram below illustrates the principle of synthetic lethality achieved by PARP inhibitors in BRCA-deficient cancer cells.



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Caption: PARP inhibition in BRCA-deficient cells leads to synthetic lethality.

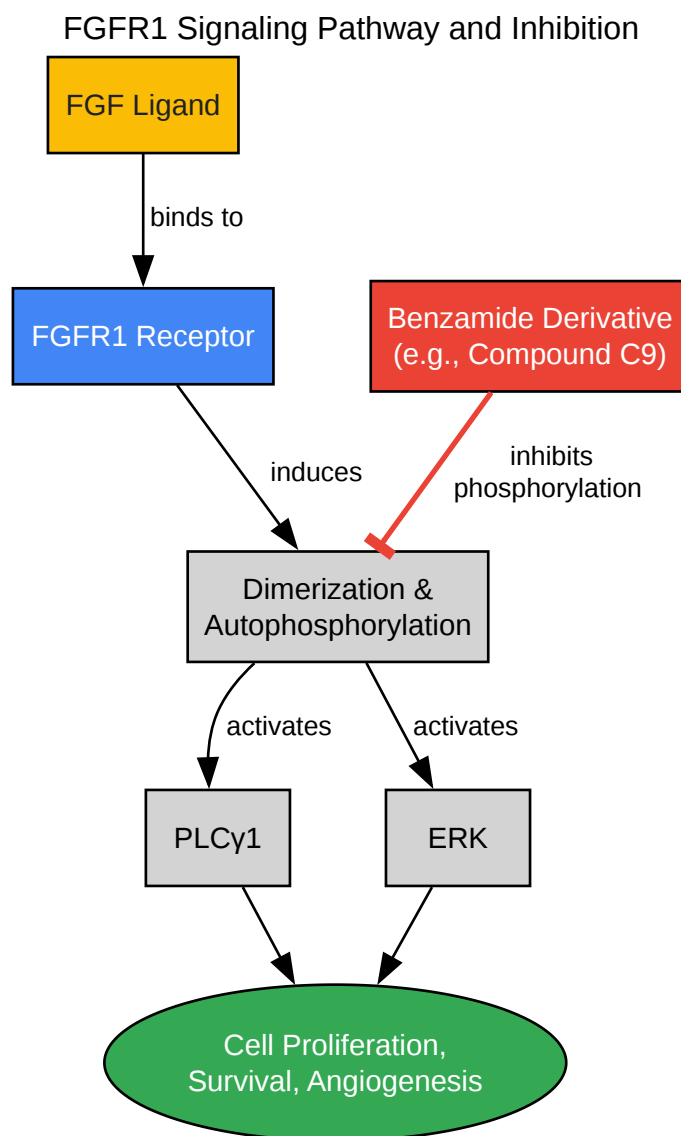
Application 2: Building Block for Kinase Inhibitors

The benzamide scaffold is also integral to the design of various kinase inhibitors.[8] Kinases are enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of cancer.[8] Derivatives of 4-bromo-benzamide have been successfully synthesized and evaluated as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase implicated in cell proliferation and survival.[9][10] Overamplification of FGFR1 is a known driver in a subset of non-small cell lung cancers (NSCLC).[9]

In this context, **4-Bromo-N-methylbenzamide** provides a core structure that can be elaborated. For example, in a series of novel FGFR1 inhibitors, the 4-bromo position was maintained while modifications were made at the 2-position of the benzamide ring to interact with the kinase hinge region, leading to potent inhibition.[9][10]

Signaling Pathway: FGFR1 Inhibition

The diagram below shows a simplified view of the FGFR1 signaling cascade and the point of intervention by a benzamide-derived inhibitor.



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Caption: Inhibition of FGFR1 phosphorylation blocks downstream signaling.

Quantitative Data: FGFR1 Inhibitor Activity

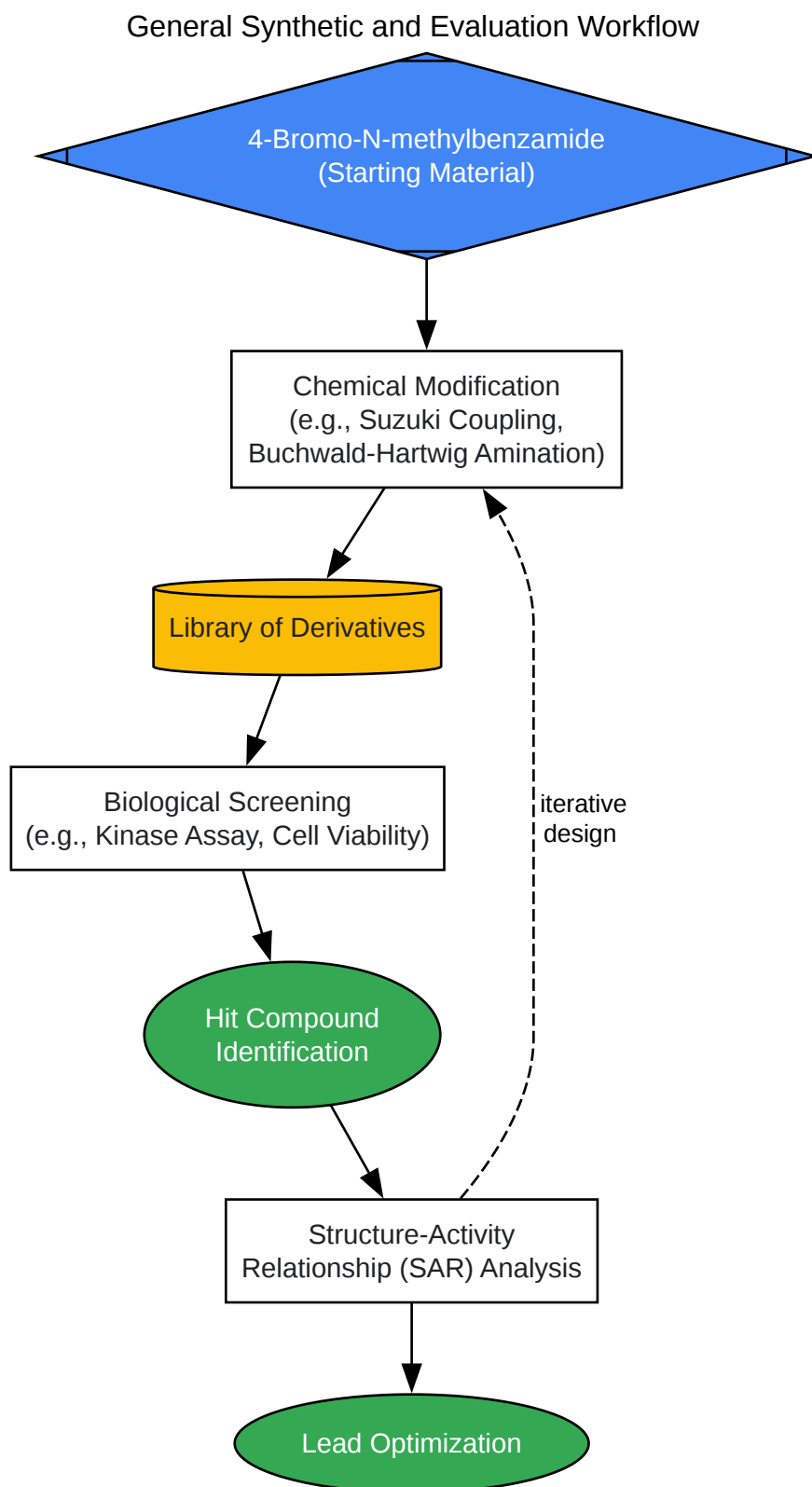
A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were synthesized and tested for their inhibitory activity against various NSCLC cell lines with FGFR1 amplification. The half-maximal inhibitory concentration (IC₅₀) values for the most promising compound, C9, are summarized below.[9]

Cell Line	Description	Compound C9 IC ₅₀ (μM)[9]
NCI-H520	NSCLC (Squamous Cell Carcinoma)	1.36 ± 0.27
NCI-H1581	NSCLC (Large Cell Carcinoma)	1.25 ± 0.23
NCI-H226	NSCLC (Squamous Cell Carcinoma)	2.31 ± 0.41
NCI-H460	NSCLC (Large Cell Carcinoma)	2.14 ± 0.36
NCI-H1703	NSCLC (Squamous Cell Carcinoma)	1.85 ± 0.32

Experimental Protocols

Synthetic Workflow: From Building Block to Bioactive Compound

The general workflow for utilizing **4-Bromo-N-methylbenzamide** as a building block involves initial functionalization followed by biological screening.



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Caption: Iterative workflow for drug discovery using the core scaffold.

Protocol 1: General Synthesis of 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide Derivatives[9][10]

This protocol describes a representative synthesis for an intermediate leading to the FGFR1 inhibitor class discussed above.

Step 1: Amide Bond Formation

- To a reaction vessel, add 4-bromo-2-nitrobenzoic acid (1.2 eq), EDC·HCl (1.2 eq), and ethanol (approx. 4 mL per gram of benzoic acid).
- Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
- Add 3,5-dimethoxyaniline (1.0 eq) to the reaction mixture.
- Heat the resulting solution to 80 °C and stir for 5 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction to room temperature.
- Add water to precipitate the product.
- Filter the solid, wash with water, and dry to yield the intermediate, 4-bromo-N-(3,5-dimethoxyphenyl)-2-nitrobenzamide.

Step 2: Subsequent Modifications The nitro group of the intermediate can then be reduced to an amine, which serves as a handle for introducing a wide variety of substituents via a second amide coupling or other reactions to build a library of final compounds for screening.

Protocol 2: In Vitro Cell Viability Assay (MTT Assay)[11]

This protocol is used to determine the cytotoxic effects of synthesized compounds on cancer cell lines.

- **Cell Culture:** Culture NSCLC cell lines (e.g., NCI-H1581) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

- **Cell Seeding:** Seed the cells into 96-well plates at a density of 5×10^3 to 1×10^4 cells per well and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with various concentrations of the synthesized benzamide derivatives (typically from 0.1 to 100 μM) for 72 hours. Include a vehicle control (e.g., DMSO).
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add a solubilization solution (e.g., DMSO or a designated stop solution) to dissolve the formazan crystals.
- **Data Acquisition:** Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC_{50} value by plotting cell viability against the logarithm of the compound concentration and fitting to a dose-response curve.

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